![molecular formula C18H20N4O6S B2963071 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060215-27-1](/img/structure/B2963071.png)
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N4O6S and its molecular weight is 420.44. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, such as the compound , have been identified to possess potential anticancer properties . These compounds can be designed to target specific cancer cells, minimizing damage to healthy cells and potentially offering a more effective treatment with fewer side effects . The structure–activity relationship (SAR) of these derivatives is crucial for understanding their mechanism of action and for the development of new anticancer drugs.
Antiviral Applications
Some benzofuran derivatives have shown promising results in antiviral therapy . For instance, certain compounds have demonstrated activity against the hepatitis C virus and are expected to be developed into effective therapeutic drugs for treating this disease . The compound’s ability to inhibit viral replication could be harnessed to combat various viral infections.
Antibacterial Properties
The antibacterial properties of benzofuran derivatives make them candidates for developing new antibiotics. With antibiotic resistance on the rise, there is a pressing need for novel compounds that can act against resistant strains of bacteria. The compound’s structure could be modified to enhance its antibacterial efficacy .
Anti-Oxidative Effects
Benzofuran derivatives are known to exhibit anti-oxidative effects , which could be beneficial in treating oxidative stress-related diseases. These compounds could potentially be used to mitigate the effects of free radicals and reduce the risk of chronic diseases such as heart disease and diabetes .
Biochemical Research
In biochemical research, the compound could be used as a molecular probe to study enzyme-substrate interactions or as a building block in the synthesis of complex molecules. Its unique structure allows for versatile applications in understanding biochemical pathways and reactions .
Pharmacological Studies
Pharmacologically, the compound could serve as a lead compound for drug development. Its physicochemical properties and biological activities could be explored to create drugs with improved pharmacokinetics and pharmacodynamics .
Mechanism of Action
Benzofuran derivatives
The benzofuran moiety is a common scaffold in many biologically active compounds and drugs . Benzofuran and its derivatives have been found to exhibit a wide range of biological and pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Indole derivatives
Indole is another important heterocyclic system that provides the skeleton to many significant natural products and medicines . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O6S/c1-26-13-7-3-5-11-9-14(27-15(11)13)17-20-21-18(28-17)19-16(23)12-6-4-8-22(10-12)29(2,24)25/h3,5,7,9,12H,4,6,8,10H2,1-2H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBFZNCYJVCCGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4CCCN(C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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